4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid
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Overview
Description
4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid is a complex organic compound characterized by its unique structure, which includes methoxy, sulfonamido, and butanoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxybenzenesulfonamide with N-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamido intermediate. This intermediate is then reacted with butanoic acid derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamido groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy group yields aldehydes or carboxylic acids, while reduction of sulfonamido groups results in amines .
Scientific Research Applications
4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets. The sulfonamido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may also participate in interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzenesulfonamide
- N-methylbenzenesulfonamide
- Butanoic acid derivatives
Uniqueness
4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
4-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7S2/c1-20(29(25,26)14-7-4-3-5-8-14)16-13-15(10-11-17(16)27-2)28(23,24)19-12-6-9-18(21)22/h3-5,7-8,10-11,13,19H,6,9,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWERDPXDIZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NCCCC(=O)O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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